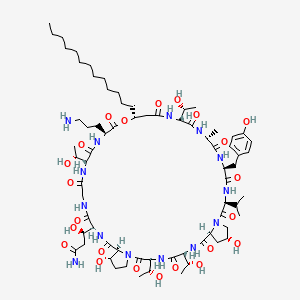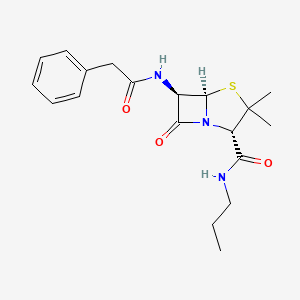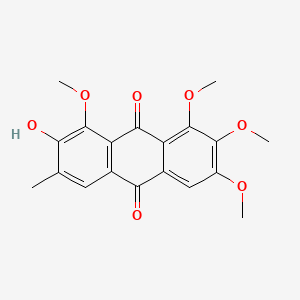
Chrysoobtusin
Übersicht
Beschreibung
Chrysoobtusin is an anthraquinone derivative isolated from Semen Cassiae . Semen Cassiae has long been used to protect the liver, brighten eyes, and relieve constipation .
Molecular Structure Analysis
The molecular formula of Chrysoobtusin is C19H18O7 . Its molecular weight is 358.34 . The structure of Chrysoobtusin includes quinones, anthraquinones, phenols, and polyphenols .Physical And Chemical Properties Analysis
Chrysoobtusin has a density of 1.3±0.1 g/cm3, a boiling point of 586.2±50.0 °C at 760 mmHg, and a flash point of 212.4±23.6 °C . It has 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 3.36 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Chrysoobtusin is one of the active components of Semen Cassiae extract . A sensitive and reliable ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of Chrysoobtusin and other active components in rat plasma . This allows researchers to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development .
Traditional Medicine
Chrysoobtusin is found in the Cassia species, which are well-known plants widely distributed in India and other tropical countries . Different parts of the plant (leaves, seed, and root) are reputed for their medicinal value . Traditional medicine has used these plants as a laxative and for the treatment of leprosy, ringworm infection, ophthalmic, skin diseases, and liver disorders .
Pharmacological Activities
Scientific research is evaluating the pharmacological activities and medicinal properties of the Cassia species, which includes Chrysoobtusin . While specific studies on Chrysoobtusin are limited, the pharmacological activities of the Cassia species are being explored, which could potentially include Chrysoobtusin .
Medicinal Properties
The medicinal properties of Chrysoobtusin are being explored as part of the broader study of the Cassia species . These studies aim to confirm the therapeutic value of these plants, including Chrysoobtusin .
Chemical Analysis
Chrysoobtusin, along with other active components of the Cassia species, can be analyzed using advanced chemical analysis techniques like UHPLC-MS/MS . This allows researchers to understand the chemical structure and properties of Chrysoobtusin, which is crucial for its application in drug development .
Drug Development
Given its presence in medicinal plants and its active role, Chrysoobtusin has potential in drug development . Its pharmacokinetics, medicinal properties, and chemical structure can be studied to develop new drugs for various disorders .
Safety and Hazards
Wirkmechanismus
Target of Action
Chrysoobtusin is a hydroxyanthraquinone . Anthraquinones are bioactive natural products, some of which are active components in medicinal medicines, especially Chinese medicines . These compounds exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects .
Mode of Action
They can interact with multiple targets in the body, leading to various physiological effects .
Biochemical Pathways
Anthraquinones are known to influence several biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Anthraquinones are absorbed mainly in the intestines. The absorption rates of free anthraquinones are faster than those of their conjugated glycosides because of their higher liposolubility . Anthraquinones are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes, among which hydrolysis, glycuronidation and sulfation are dominant . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
Chrysoobtusin displays the significant potential to act as an effective antioxidant . It is also useful for its inhibitory properties against inflammatory diseases .
Action Environment
Chrysoobtusin is soluble in DMSO and pyridine, slightly soluble in chloroform, acetone, and methanol . It has a certain photosensitivity and is prone to photodecomposition, so it needs to avoid direct sunlight during storage and use . This suggests that environmental factors such as light and the type of solvent used can influence the action, efficacy, and stability of Chrysoobtusin.
Eigenschaften
IUPAC Name |
2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220870 | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
70588-06-6 | |
| Record name | Chrysoobtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Chrysoobtusin?
A1: Chrysoobtusin, also known as 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone, possesses the molecular formula C19H18O7. [] Its structure features an anthraquinone ring system with minimal dihedral angle between the benzene rings, indicating a near-planar conformation. []
Q2: What analytical methods are used to characterize and quantify Chrysoobtusin?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly employed for the analysis of Chrysoobtusin. [, ] This method enables the simultaneous determination of various anthraquinones, including Chrysoobtusin, in plant materials like Cassiae Semen or Sicklepod sprouts. [, ] Researchers utilize different chromatographic columns, mobile phases, and detection wavelengths to optimize separation and quantification based on the specific sample matrix. [, ]
Q3: What is the pharmacokinetic profile of Chrysoobtusin in rats?
A3: Following oral administration of Cassiae Semen extract, Chrysoobtusin exhibits a maximum concentration (Cmax) of 46.18 ± 1.91 μg/L in rat plasma. [] Its elimination half-life (t1/2) is approximately 8.69 ± 0.57 hours. [] These findings suggest relatively slow elimination kinetics for Chrysoobtusin in rats. []
Q4: How does processing of Cassiae Semen affect the pharmacokinetics of Chrysoobtusin in normal and acute liver injury rat models?
A4: Research indicates that prepared Semen Cassiae (a processed form) leads to faster absorption of Chrysoobtusin compared to raw Semen Cassiae in normal rats, evidenced by a shorter time to reach maximum concentration (Tmax). [] Notably, in acute liver injury models, the area under the curve (AUC0-t), representing the total drug exposure, is significantly higher for Chrysoobtusin when administered as prepared Semen Cassiae compared to other groups. []
Q5: Does Chrysoobtusin exhibit any potential for therapeutic applications?
A5: While direct evidence is limited, studies suggest Chrysoobtusin may contribute to the therapeutic effects of Cassiae Semen. In a rat model of slow transit constipation, transdermal patches containing Cassiae Semen extract, including Chrysoobtusin, demonstrated significant alleviation of constipation symptoms. [] Spectrum-effect relationship analysis identified Chrysoobtusin as a major contributor to the observed therapeutic effect, alongside other active compounds. [] Further research is warranted to fully elucidate its therapeutic potential and underlying mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



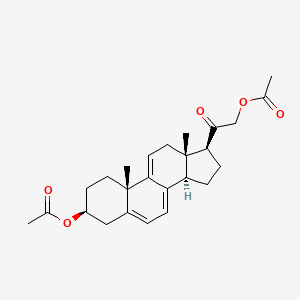
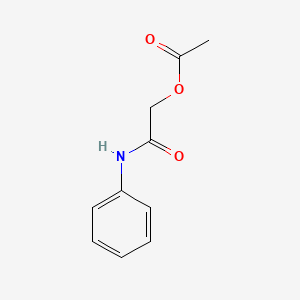
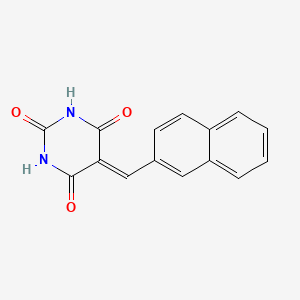
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
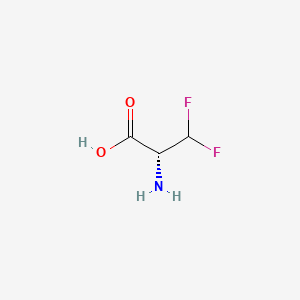
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)
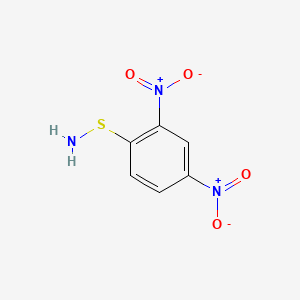

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
